4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCG-232964 is an orally active inhibitor of the Rho/myocardin-related transcription factor/serum response factor pathway. It is known for its ability to suppress lysophosphatidic acid-induced connective tissue growth factor gene expression . This compound has shown potential as an antifibrotic agent, particularly in the treatment of scleroderma .
Preparation Methods
The synthesis of CCG-232964 involves the formation of a 1,3,4-oxadiazole ring, which is a common structural motif in medicinal chemistry. The synthetic route typically includes the following steps:
Formation of the oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.
Industrial production methods for CCG-232964 are not widely documented, but the synthesis likely follows similar steps with optimizations for scale-up and purity.
Chemical Reactions Analysis
CCG-232964 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CCG-232964 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Rho/myocardin-related transcription factor/serum response factor pathway.
Biology: The compound is utilized in cellular studies to investigate its effects on gene expression and cellular signaling pathways.
Mechanism of Action
CCG-232964 exerts its effects by inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway. This inhibition leads to the suppression of lysophosphatidic acid-induced connective tissue growth factor gene expression. The molecular targets involved include the Rho-associated protein kinase and the myocardin-related transcription factor .
Comparison with Similar Compounds
CCG-232964 is unique in its potent inhibition of the Rho/myocardin-related transcription factor/serum response factor pathway. Similar compounds include:
Y-27632: A well-known Rho-associated protein kinase inhibitor.
Thiazovivin: Another Rho-associated protein kinase inhibitor with applications in stem cell research.
RKI-1447: A highly potent inhibitor of Rho-associated protein kinase 1 and 2
Compared to these compounds, CCG-232964 has shown higher potency and specificity in inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI Key |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.